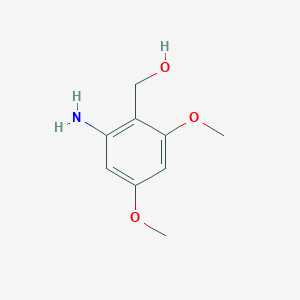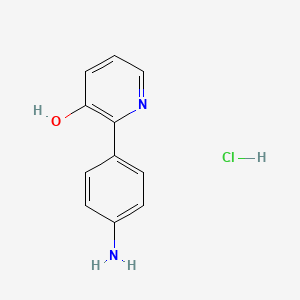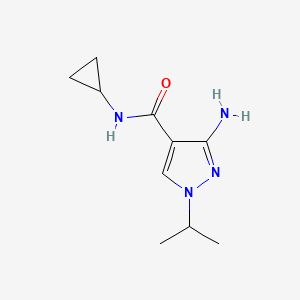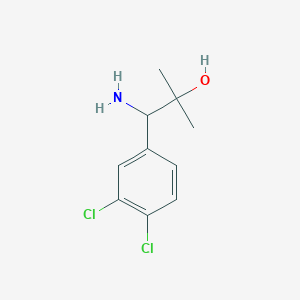
(2-Amino-4,6-dimethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H13NO3 It is a derivative of phenol, featuring amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-dimethoxyphenyl)methanol typically involves the methylation of 2-amino-4,6-dihydroxyphenol. This process can be achieved using dimethyl carbonate as a methylating agent in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at elevated temperatures, around 150°C, to ensure high conversion rates .
Industrial Production Methods
For industrial production, the synthesis route may involve the use of less toxic and more environmentally friendly reagents. Dimethyl carbonate is preferred over traditional methylating agents like haloalkanes and dimethyl sulfate due to its lower toxicity and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,6-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce different amines or alcohols.
Scientific Research Applications
(2-Amino-4,6-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The amino and methoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a phenyl ring.
2-Amino-4,6-dimethoxyphenol: Lacks the methanol group but shares the amino and methoxy functionalities.
Uniqueness
(2-Amino-4,6-dimethoxyphenyl)methanol is unique due to the presence of both amino and methoxy groups on the phenyl ring, along with a methanol group.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(2-amino-4,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H13NO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4,11H,5,10H2,1-2H3 |
InChI Key |
GTQUOILIGUXIRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733329.png)

![1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11733344.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733360.png)
![2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733371.png)
![1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B11733377.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733380.png)
![ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733385.png)
![N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733387.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733390.png)
![4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11733402.png)
![{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B11733421.png)
